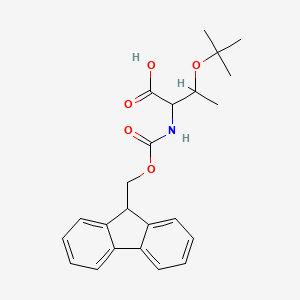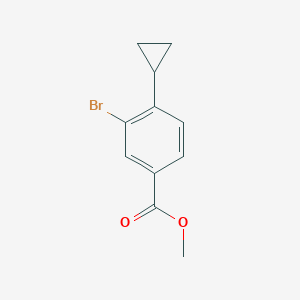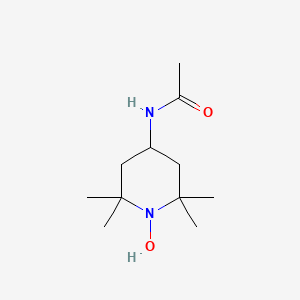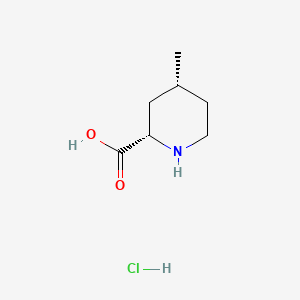
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is a complex organometallic compound This compound is notable for its unique structure, which includes iron coordinated with cyclopentadienyl and phosphanyl ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) typically involves the following steps:
Formation of the Cyclopentadienyl Ligand: The cyclopentadienyl ligand is prepared by deprotonating cyclopentadiene using a strong base such as sodium hydride.
Coordination to Iron: The cyclopentadienyl anion is then reacted with an iron(II) salt, such as iron(II) chloride, to form the iron-cyclopentadienyl complex.
Introduction of Phosphanyl Ligands: The dicyclohexylphosphanyl ligands are introduced through a ligand exchange reaction, where the iron-cyclopentadienyl complex is treated with dicyclohexylphosphanyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the iron center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using phosphine ligands and appropriate bases.
Major Products
Oxidation: Oxidized iron complexes with higher oxidation states.
Reduction: Reduced iron complexes with lower oxidation states.
Substitution: New complexes with different ligands coordinated to the iron center.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It is studied for its potential in creating new materials with unique electronic and magnetic properties.
Biology and Medicine
Drug Development: Research is ongoing to explore its potential as a drug delivery agent due to its ability to coordinate with various ligands.
Biological Probes: It is used in the development of probes for studying biological systems.
Industry
Chemical Manufacturing: The compound is used in the synthesis of fine chemicals and pharmaceuticals.
Electronics: Its unique properties make it a candidate for use in electronic devices and sensors.
Mécanisme D'action
The compound exerts its effects through coordination chemistry, where the iron center interacts with various ligands. The molecular targets include substrates in catalytic reactions, where the iron center facilitates the transformation of the substrate. The pathways involved include electron transfer and ligand exchange processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(2+) cyclopenta-2,4-dien-1-ide complexes with different phosphanyl ligands: These compounds have similar structures but different phosphanyl ligands, affecting their reactivity and applications.
Other transition metal cyclopentadienyl complexes: Compounds with metals such as ruthenium or cobalt coordinated with cyclopentadienyl ligands.
Uniqueness
Ligand Structure: The specific combination of cyclopentadienyl and dicyclohexylphosphanyl ligands gives this compound unique reactivity and stability.
Propriétés
Formule moléculaire |
C43H63FeNP2 |
|---|---|
Poids moléculaire |
711.8 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) |
InChI |
InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-17,26-33,38H,3-14,18-25H2,1-2H3;1-5H;/q2*-1;+2/t38-;;/m1../s1 |
Clé InChI |
ZCLAIXUMNAWCKI-VROLVAQFSA-N |
SMILES isomérique |
CN(C)[C@@H](C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
SMILES canonique |
CN(C)C(C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










